![molecular formula C18H14Cl4O6S B11952234 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane: , also known by its chemical formula C18H14Cl4O6S , is a synthetic compound with a molecular weight of approximately 500.185 g/mol. It is a member of the oxirane family and exhibits interesting properties due to its unique structure.
Métodos De Preparación
a. Synthetic Routes: The synthesis of this compound involves several steps. One common method is as follows:
- Start with 2,4-dichloro-6-(2-oxiranylmethoxy)phenylsulfonyl chloride.
- React this intermediate with phenol under suitable conditions to form the desired compound.
- The reaction typically occurs under mild conditions, often at room temperature.
- Solvents such as dichloromethane or chloroform are commonly used.
- Acidic or basic catalysts may be employed to facilitate the reaction.
c. Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities synthesize this compound for scientific investigations and applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: Chlorine atoms in the molecule make it susceptible to nucleophilic substitution reactions.
Phenol: Used in the initial reaction.
Chlorine sources: Employed for chlorination steps.
Acidic or basic catalysts: Facilitate the reactions.
Major Products: The primary product is the target compound itself, 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in material science or as a building block for other compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparación Con Compuestos Similares
While there are no direct analogs, researchers may compare it to related oxiranes or phenolic compounds. Its unique combination of chlorinated substituents sets it apart.
For further exploration, consider related compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,4-dichloro-6-phenyl-1,3,5-triazine .
Propiedades
Fórmula molecular |
C18H14Cl4O6S |
|---|---|
Peso molecular |
500.2 g/mol |
Nombre IUPAC |
2-[[2,6-dichloro-4-[3,5-dichloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H14Cl4O6S/c19-13-1-11(2-14(20)17(13)27-7-9-5-25-9)29(23,24)12-3-15(21)18(16(22)4-12)28-8-10-6-26-10/h1-4,9-10H,5-8H2 |
Clave InChI |
SIODTWFLQSTCNV-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C=C(C=C2Cl)S(=O)(=O)C3=CC(=C(C(=C3)Cl)OCC4CO4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



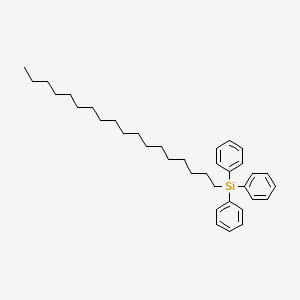

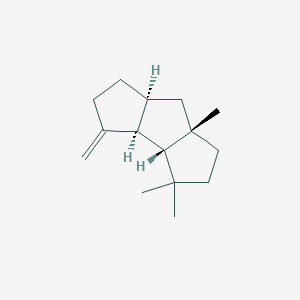
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

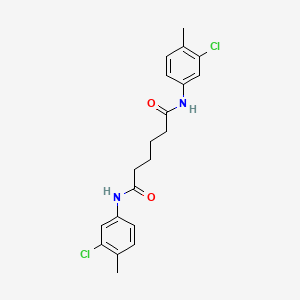
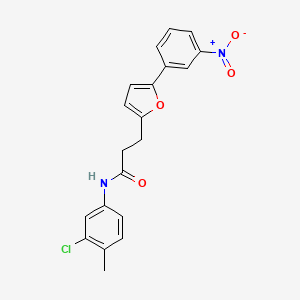
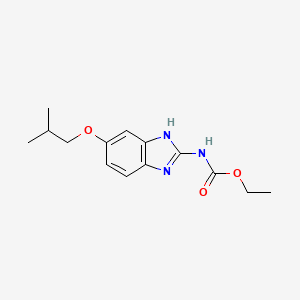

![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)



